![molecular formula C9H22N2 B2578067 {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine CAS No. 98948-62-0](/img/structure/B2578067.png)

{2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

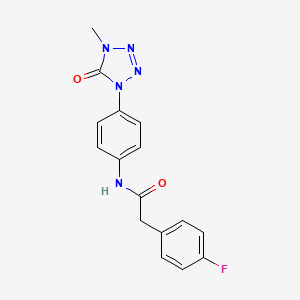

“{2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine” is a useful reagent in the preparation of the basic amides of benzilic acid that are potential antispasmodics . It has a molecular weight of 158.28 .

Molecular Structure Analysis

The molecular formula of “this compound” is C9H22N2 . The InChI code is 1S/C9H22N2/c1-8(2)11(9(3)4)7-6-10-5/h8-10H,6-7H2,1-5H3 .Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 158.29 .科学的研究の応用

Poly(amido-amine) Polymers

Poly(amido-amine)s (PAAs) are synthesized using various amino compounds including 1,2-bis(N-methylamino)ethane (DMEDA-BAC), showing diverse basicity levels and exhibiting pH-dependent haemolysis. These properties make PAAs suitable for applications in biological systems, though their cytotoxicity varies based on the basicity of the amino groups present. PAAs with higher log K°2 values showed increased cytotoxicity, indicating a potential for controlled therapeutic applications (Ferruti et al., 2000).

Structural Chemistry

Amines and their derivatives form intricate molecular structures, such as the bis[2-(4,6-dimethylpyrimidin-2-ylsulfanyl)ethyl]amine under hydrothermal conditions, which unexpectedly transforms into a complex molecular structure. This showcases the compound's potential in the synthesis of novel molecular structures for various applications in chemistry and material science (Guo-qing Wang et al., 2010).

Catalysis and Chemical Synthesis

In catalysis, amines are crucial in the synthesis of complex molecules. For instance, 2-aminoethylferrocenylmethylether undergoes electrochemical oxidation in ionic liquid media, leading to the modification of electrode surfaces. This implies its potential use in electrochemical sensors or devices (J. Ghilane et al., 2010). Additionally, amine-based tripodal copper complexes are investigated as catalysts in atom transfer radical polymerization, shedding light on the role of steric hindrance and charged anionic groups in the performance of such catalysts (Y. Inoue & K. Matyjaszewski, 2004).

Safety and Hazards

The safety information available indicates that “{2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine” is flammable (H226) and can cause severe skin burns and eye damage (H314) . Precautionary measures include avoiding ignition sources (P210), keeping the container tightly closed (P233), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

特性

IUPAC Name |

N-methyl-N',N'-di(propan-2-yl)ethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22N2/c1-8(2)11(9(3)4)7-6-10-5/h8-10H,6-7H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POBBCNIVOVKLLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCNC)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-4-[(3-morpholin-4-ylsulfonylphenyl)hydrazinylidene]-2-phenyl-3H-pyrazol-3-ol](/img/structure/B2577992.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B2577999.png)

![[1-(Hydroxymethyl)-2-(trifluoromethyl)cyclopropyl]methanol](/img/structure/B2578000.png)